

A Comparative Analysis of the Antiarrhythmic Properties of Almokalant and Sotalol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antiarrhythmic effects of **Almokalant** and Sotalol, focusing on their electrophysiological properties, efficacy in managing arrhythmias, and proarrhythmic potential. The information is supported by experimental data from preclinical and clinical studies to assist researchers and professionals in the field of drug development.

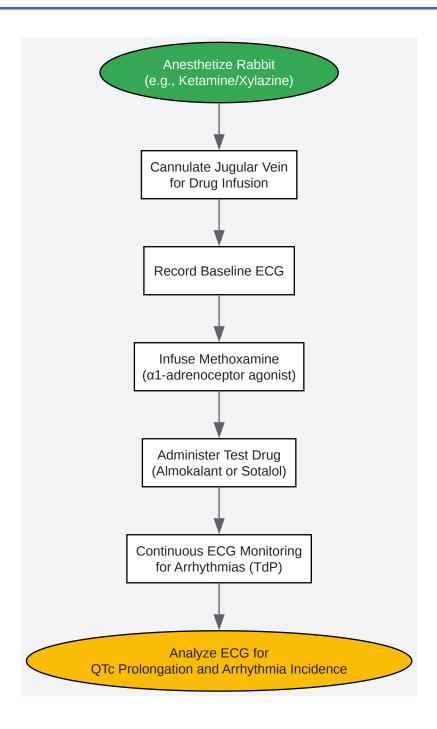
Executive Summary

Almokalant and Sotalol are both potent antiarrhythmic agents that exert their primary effect by blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration and the effective refractory period. Sotalol, however, is a racemic mixture, with its d-isomer possessing the IKr blocking activity and its l-isomer exhibiting non-selective beta-adrenergic blocking properties. This dual mechanism of action differentiates it from the more selective IKr blocker, Almokalant. While both drugs are effective in prolonging repolarization, their profiles regarding antiarrhythmic efficacy and proarrhythmic risk present notable differences.

Mechanism of Action

Both **Almokalant** and Sotalol are classified as Class III antiarrhythmic agents. Their primary mechanism involves the blockade of the IKr channels, which are crucial for the repolarization phase of the cardiac action potential.





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